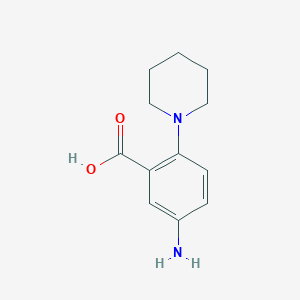

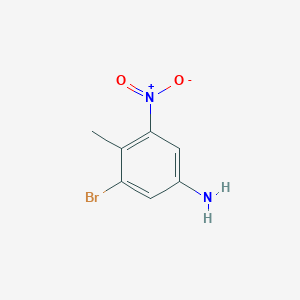

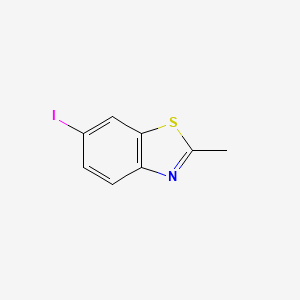

![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-alkyl-8-quinoline carboxylic acids, closely related to 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, involves improved Doebner–Miller reactions and subsequent alkylation steps (Xiaogen Li, Xu Cheng, & Qi‐Lin Zhou, 2002). Another study describes the synthesis of quinoline derivatives through one-pot synthesis reactions and intramolecular cyclization, showcasing the versatility of methods available for synthesizing quinoline-related compounds (W. Gao et al., 2012).

Molecular Structure Analysis

Quinoline derivatives, including 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, exhibit complex molecular structures that have been extensively studied. The molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the nature of its chemical bonds. A study on the structural aspects of quinoline-based derivatives discusses the computational and experimental approaches to understanding their molecular structures (M. Khalid et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid and similar compounds can be quite diverse, including cyclization reactions and reactivity towards various reagents. A study highlights the reactivity of bifunctional ambiphilic molecules and their coordination with metals, offering insights into the complex chemical behavior of quinoline derivatives (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

Scientific Research Applications

Photovoltaics

- Field : Materials Science

- Application : Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .

- Methods : The compounds are tested for their properties like absorption spectra, energy levels, etc. Their implementation in photovoltaic cells involves designing their architecture .

- Results : The performance of quinoline derivatives in polymer solar cells and dye-synthesized solar cells has been highlighted .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Future Directions

properties

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

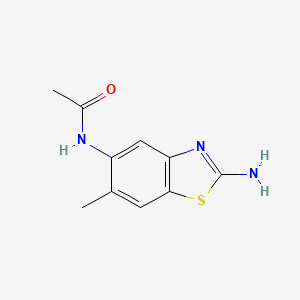

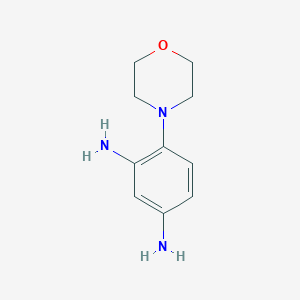

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)